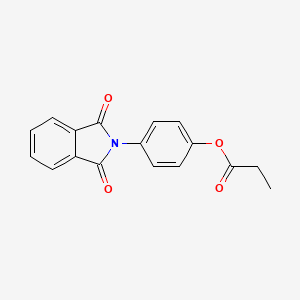

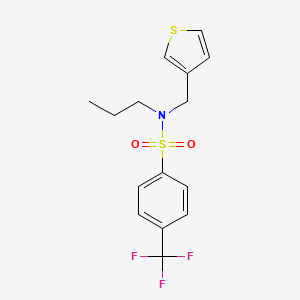

4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(1,3-dioxoisoindolin-2-yl)phenyl propionate is a derivative of phthalic anhydride and is part of a class of compounds that have been synthesized for various applications, including as potential photo-responsive materials and as inhibitors for HIV-1 integrase. The synthesis of related compounds typically involves a condensation reaction with phthalic anhydride and other reagents, such as 4-aminoantipyrine or 4-aminophenylacetic acid, in the presence of a catalyst like triethylamine .

Synthesis Analysis

The synthesis of related compounds involves the condensation of phthalic anhydride with amines. For instance, 4-(1,3-dioxoisoindolin-2-yl)antipyrine was synthesized by reacting 4-aminoantipyrine with phthalic anhydride in an ethanol solution using triethylamine as a catalyst . Similarly, the condensation of 4-aminophenylacetic acid with phthalic anhydride produced (dioxoisoindolin-2-yl)phenylacetic acid, which served as a key intermediate for further synthesis .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using X-ray diffraction and spectral techniques. Theoretical calculations, such as density functional studies, have been used to assign experimental spectral bands and to determine thermodynamic properties. For example, the linear polarizability and first hyperpolarizabilities of 4-(1,3-dioxoisoindolin-2-yl)antipyrine have been calculated, indicating potential for photo-responsive material applications .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their molecular orbital studies. The frontier molecular orbitals are responsible for electron polarization and long-range electron-transfer properties, as seen in the NBO analysis of 4-(1,3-dioxoisoindolin-2-yl)antipyrine, which presents a structural characteristic of long-range electron transfer with a significant energy gap .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The vibrational spectral and density functional studies provide insights into the thermodynamic properties and reactivity. The calculated properties, such as polarizability and hyperpolarizabilities, suggest that these compounds may exhibit unique electronic and optical behaviors suitable for advanced material applications .

In the context of biological activity, some derivatives, such as the 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide analogues, have shown significant inhibition against HIV-1 integrase, with IC50 values below 5.0 µM. These compounds possess unique structural features that interact with the active site magnesium in the enzyme, which is essential for their inhibitory activity . Additionally, antimicrobial activities have been studied for derivatives synthesized from 4-aminophenylacetic acid, with some compounds showing promising results .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The preparation of 4-aminophenylacetic acid derivatives, including compounds related to 4-(1,3-dioxoisoindolin-2-yl)phenyl propionate, demonstrated promising antimicrobial activities. This research involved the synthesis of various compounds and their evaluation against microbial agents, highlighting the potential of these derivatives in developing new antimicrobial agents (Bedair et al., 2006).

Liquid Crystal and Material Science

Studies on the synthesis, structural, and mesophase characterization of isoindoline-1,3-dione based mesogenic Schiff bases, which include 4-(1,3-dioxoisoindolin-2-yl)phenyl derivatives, have been conducted. These compounds displayed enantiotropic liquid crystalline behavior with nematic textures, and some also exhibited SmA phase. This research contributes to the understanding of thermal behavior and mesomorphic properties of these compounds, offering insights into the development of new materials with specific optical and electronic properties (Dubey et al., 2018).

Coordination Polymers and Luminescent Properties

The structural versatility of coordination polymers based on 5-(1-oxoisoindolin-2-yl)isophthalic acid was explored, revealing interesting magnetic and luminescent properties. This research showcases the potential of these compounds in developing new materials for magnetic and optical applications (Ye et al., 2016).

Positron Emission Tomography (PET) Imaging

A derivative of this compound, specifically targeting the metabotropic glutamate receptor subtype 4 (mGlu4), was synthesized and evaluated for PET imaging of mGlu4 in the brain. This research highlights the potential of these compounds in developing new PET radioligands for brain imaging, which is crucial for understanding various neurological conditions (Kil et al., 2014).

Anti-inflammatory and Molecular Docking Studies

The synthesis, in-vitro, and in-vivo evaluation of 2-(3-(2-(1, 3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives as anti-inflammatory agents were conducted. These studies included molecular docking to understand the compounds' binding affinity towards human serum albumin (HSA), showcasing the anti-inflammatory potential of these derivatives (Nikalje et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds have been reported to interact withγ-aminobutyric acid (GABA) receptors and cytochrome P450 enzymes . These targets play crucial roles in neurological functions and metabolic processes, respectively.

Mode of Action

It’s suggested that the compound may bind to its targets and modulate their activity . For instance, interaction with GABA receptors could influence neuronal excitability, while interaction with cytochrome P450 enzymes could affect the metabolism of various substances within the body .

Biochemical Pathways

Given its potential interaction with gaba receptors and cytochrome p450 enzymes, it may influenceneurotransmission pathways and metabolic pathways , respectively . These effects could lead to downstream changes in neuronal activity and the metabolism of various substances.

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized primarily in the liver (often involving cytochrome p450 enzymes), and excreted via the kidneys .

Result of Action

Based on its potential targets, it could potentially modulate neuronal activity (via gaba receptors) and influence the metabolism of various substances (via cytochrome p450 enzymes) . These effects could have implications for conditions such as epilepsy and certain metabolic disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Additionally, individual factors such as age, sex, genetic makeup, and overall health status can influence how an individual responds to the compound .

Zukünftige Richtungen

The future directions for “4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate” and similar compounds could involve further studies to investigate their impact on the survival of blood cancer cells, particularly against Raji cells . Additionally, the essential structural features responsible for interaction with receptor site are established within a suggested pharmacophore , which could guide the design of new compounds with improved biological activities.

Eigenschaften

IUPAC Name |

[4-(1,3-dioxoisoindol-2-yl)phenyl] propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-2-15(19)22-12-9-7-11(8-10-12)18-16(20)13-5-3-4-6-14(13)17(18)21/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEMQUZXRWROMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride](/img/structure/B3009459.png)

![2-[7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxoquinolin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3009462.png)

![2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3009463.png)

![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3009469.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3009474.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate](/img/structure/B3009477.png)

![3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione](/img/structure/B3009478.png)

![4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3009480.png)